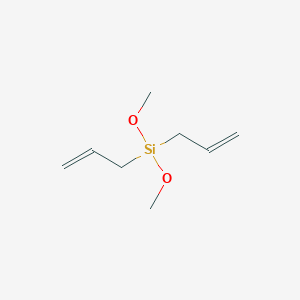
Diallyldimethoxysilane
Description
Diallyldimethoxysilane is a silicon-based organosilane compound containing two methoxy (-OCH₃) groups and two allyl (CH₂=CH-CH₂-) groups bonded to a central silicon atom. This structure enables dual functionality: the methoxy groups facilitate hydrolysis and condensation reactions, while the allyl groups provide unsaturated bonds for polymerization or crosslinking . It is primarily used in reactive hot-melt adhesives and thermoplastic crosslinked materials, offering enhanced workability and recyclability due to its hybrid organic-inorganic reactivity . Applications include coatings, sealants, and adhesives where controlled curing and adhesion promotion are critical .
Properties
CAS No. |
18919-80-7 |
|---|---|
Molecular Formula |
C8H16O2Si |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
dimethoxy-bis(prop-2-enyl)silane |
InChI |
InChI=1S/C8H16O2Si/c1-5-7-11(9-3,10-4)8-6-2/h5-6H,1-2,7-8H2,3-4H3 |
InChI Key |
WERMRYHPOOABQT-UHFFFAOYSA-N |
SMILES |
CO[Si](CC=C)(CC=C)OC |
Canonical SMILES |
CO[Si](CC=C)(CC=C)OC |
Pictograms |
Flammable |
Synonyms |
DIALLYLDIMETHOXYSILANE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Diallyldimethoxysilane with structurally related silanes:
Reactivity and Handling Considerations
- This compound : Combines mild hydrolysis (due to methoxy groups) with radical-mediated crosslinking via allyl groups. Safer to handle than chlorinated silanes .
- Chlorinated Silanes (e.g., Dimethyldichlorosilane) : Highly reactive with moisture, releasing HCl. Require strict PPE (gloves, goggles, ventilation) and corrosion-resistant equipment .
- Ethoxy/Methoxy Silanes (e.g., Diethoxydimethylsilane) : Slower hydrolysis allows controlled curing in coatings. Lower toxicity compared to chlorinated analogs .
Application-Specific Advantages
- Adhesives : this compound outperforms phenyl- or methyl-substituted silanes due to its dual reactivity, enabling strong adhesion and thermal stability .
- Coatings : Diethoxydiphenylsilane is preferred for high-temperature stability, while methoxy silanes like this compound offer better compatibility with organic polymers .
- Precision Manufacturing : Chlorinated silanes (e.g., Dichloromethylsilane) are critical in semiconductor processing but require hazardous material protocols .
Research Findings and Industrial Relevance
- Crosslinking Efficiency: this compound exhibits superior crosslinking density in polyolefin adhesives compared to non-allylated analogs, enhancing mechanical strength by 30–40% .
- Market Trends : Ethoxy/methoxy silanes dominate the coatings sector (60% market share), while allylated silanes are emerging in recyclable adhesives due to regulatory pressure for sustainable materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


